
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyranone ring and a phenyl-substituted butenone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the pyranone ring. The phenylbutenone side chain can be introduced through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one: shares structural similarities with other pyranone derivatives and phenylbutenone compounds.
2H-pyran-2-one derivatives: These compounds often exhibit similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
539827-21-9 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
4-hydroxy-6-(2-oxo-4-phenylbut-3-enyl)pyran-2-one |
InChI |
InChI=1S/C15H12O4/c16-12(7-6-11-4-2-1-3-5-11)8-14-9-13(17)10-15(18)19-14/h1-7,9-10,17H,8H2 |
Clé InChI |
LLVTWOUSIFFNHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)CC2=CC(=CC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


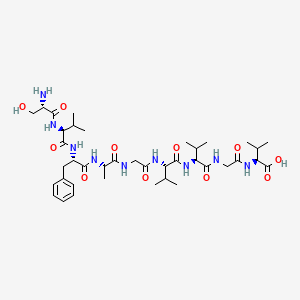
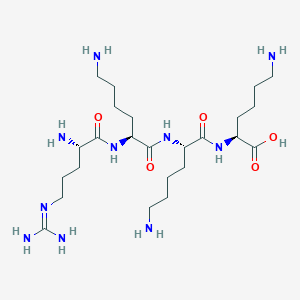
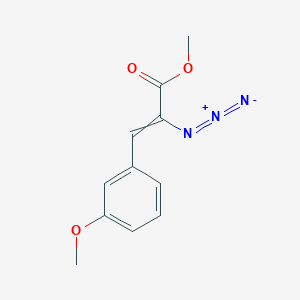
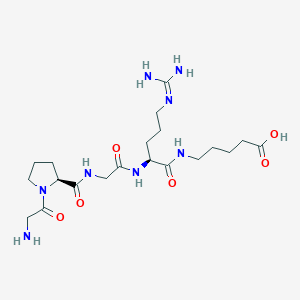
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
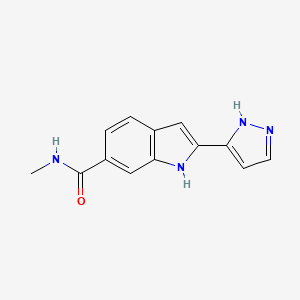
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
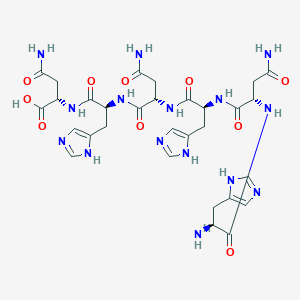
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
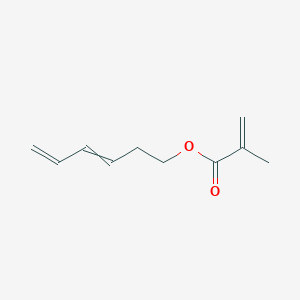
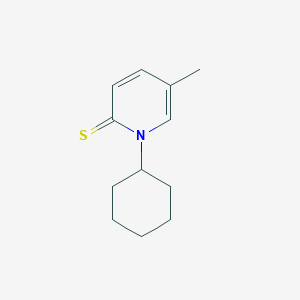
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
